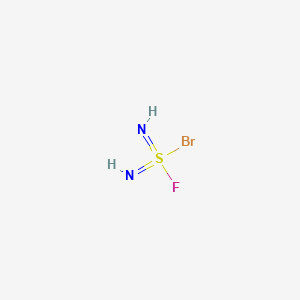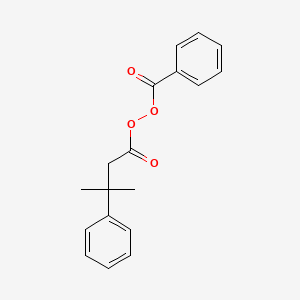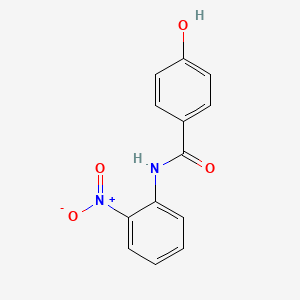![molecular formula C21H20O4 B14511585 2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol CAS No. 63459-65-4](/img/structure/B14511585.png)
2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is an organic compound that features a methylene bridge connecting two phenol groups, with methoxy groups at the 2 and 4 positions on one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol typically involves the condensation of 2,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. The general reaction conditions include:
Reactants: 2,4-dimethoxybenzaldehyde and phenol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Often carried out in an organic solvent like ethanol or methanol
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C
Reaction Time: The reaction may take several hours to complete
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol may involve similar reaction conditions but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The methylene bridge can be reduced under specific conditions, although this is less common.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of methylene-bridged diphenols with reduced functional groups
Substitution: Formation of substituted phenols with various functional groups
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its phenolic structure.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, which may influence biological pathways and chemical processes. The methoxy groups can also modulate the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenediphenol: Lacks the methoxy groups, resulting in different reactivity and properties.
2,2’-[(2,4-Dihydroxyphenyl)methylene]diphenol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior.
Bisphenol A: A well-known compound with similar structural features but different substituents, widely used in the production of plastics and resins.
Uniqueness
2,2’-[(2,4-Dimethoxyphenyl)methylene]diphenol is unique due to the presence of methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups can enhance the compound’s solubility in organic solvents and may impart specific biological activities.
Eigenschaften
CAS-Nummer |
63459-65-4 |
|---|---|
Molekularformel |
C21H20O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[(2,4-dimethoxyphenyl)-(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O4/c1-24-14-11-12-17(20(13-14)25-2)21(15-7-3-5-9-18(15)22)16-8-4-6-10-19(16)23/h3-13,21-23H,1-2H3 |
InChI-Schlüssel |
DDRMSAMWYDPLGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


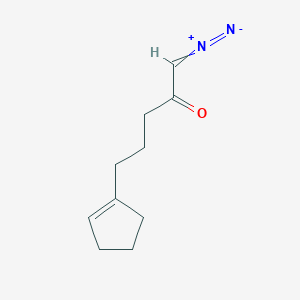

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
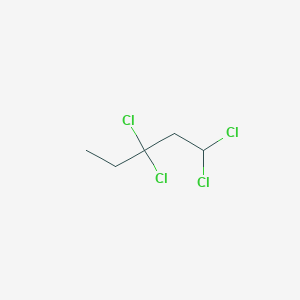


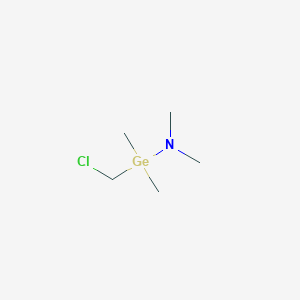

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
